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Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sha-68, a selective antagonist

of the Neuropeptide S (NPS) receptor, and its utility in neuroscience research, particularly in

the investigation of arousal and wakefulness. Detailed protocols for key experiments are

provided to facilitate the practical application of this compound in a laboratory setting.

Introduction
Neuropeptide S (NPS) is a 20-amino acid peptide that has been identified as a potent regulator

of arousal, wakefulness, and anxiety-like behaviors.[1][2] It exerts its effects through the

Neuropeptide S receptor (NPSR), a G protein-coupled receptor. The NPS/NPSR system is a

key area of interest for understanding the neural circuits that govern sleep and wakefulness

and for the development of novel therapeutics for sleep disorders and anxiety.

Sha-68 is a selective, non-peptide antagonist of the NPSR.[3][4][5] Its ability to block the

actions of NPS makes it an invaluable tool for elucidating the physiological roles of the NPS

system. In preclinical studies, Sha-68 has been instrumental in demonstrating the involvement

of NPS in promoting wakefulness and locomotor activity.[4][5] However, researchers should be

aware of its limited blood-brain barrier penetration, which may necessitate higher doses or

direct central administration for in vivo experiments.[4][5]
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Sha-68 functions as a competitive antagonist at the NPSR.[5] It binds to the receptor, thereby

preventing the endogenous ligand, NPS, from binding and initiating downstream signaling

cascades. The activation of NPSR by NPS typically leads to the mobilization of intracellular

calcium (Ca2+).[2][4] Sha-68 effectively blocks this NPS-induced Ca2+ mobilization.[4][5]

Studies have shown that Sha-68 is highly selective for the NPSR, with no significant activity at

a range of other G protein-coupled receptors.[1][4]

Signaling Pathway of NPS and Inhibition by Sha-68

Cell Membrane Intracellular Space
Neuropeptide S (NPS)

NPS Receptor (NPSR)

Binds & Activates

Sha-68

Binds & Blocks Gq ProteinActivates Phospholipase C (PLC)Activates IP3Generates Ca²⁺ Release from ER Increased Arousal &
Wakefulness

Click to download full resolution via product page

Caption: NPS binds to its receptor (NPSR) to promote arousal, a process blocked by Sha-68.

Data Presentation
In Vitro Activity of Sha-68

Parameter NPSR Variant Value Reference

IC₅₀ Human NPSR Asn¹⁰⁷ 22.0 nM [4][6]

Human NPSR Ile¹⁰⁷ 23.8 nM [4][6]

Mouse NPSR 48.7 ± 14.7 nM [4]

pA₂ Human NPSR Asn¹⁰⁷ 7.771 [4]

Human NPSR Ile¹⁰⁷ 7.554 [4]

Mouse NPSR 8.06 [5]

In Vivo Effects of Sha-68 in Mice
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Experiment Treatment Dose Effect Reference

Locomotor

Activity

NPS (i.c.v.) +

Sha-68 (i.p.)

1 nmol NPS + 50

mg/kg Sha-68

Reduced NPS-

induced

horizontal activity

by ~50%

[4]

NPS (i.c.v.) +

Sha-68 (i.p.)

1 nmol NPS + 5

mg/kg Sha-68

No significant

effect on NPS-

induced

horizontal activity

[4]

Righting Reflex

Assay
NPS + Sha-68 Not specified

Fully prevented

the arousal-

promoting action

of NPS

[5][7]

Pharmacokinetic Parameters of Sha-68
Route of
Administration

Parameter Value Species Reference

Intravenous (i.v.) T₁/₂ 0.74 hours Mouse [6]

CL 4.29 mL/min/kg Mouse [6]

Vss 2.53 L/kg Mouse [6]

Intraperitoneal

(i.p.)
T₁/₂ 0.43 hours Mouse [6]

CL 4.56 mL/min/kg Mouse [6]

Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To determine the antagonistic activity of Sha-68 on NPS-induced intracellular

calcium mobilization in cells expressing the NPSR.

Materials:
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HEK293 cells stably expressing the human or mouse NPSR

Cell culture medium (e.g., DMEM with 10% FBS)

Sha-68

Neuropeptide S (NPS)

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

Cell Culture: Culture the NPSR-expressing HEK293 cells in appropriate medium until they

reach 80-90% confluency.

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a

suitable density and allow them to adhere overnight.

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-

sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, following the

manufacturer's instructions.

Compound Preparation: Prepare serial dilutions of Sha-68 in assay buffer. Also, prepare a

stock solution of NPS.

Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the different

concentrations of Sha-68 to the wells and incubate for 15-30 minutes.

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-

determined concentration of NPS (typically the EC₅₀ concentration) to all wells

simultaneously. Measure the fluorescence intensity before and after the addition of NPS.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular

calcium concentration. Calculate the inhibitory effect of Sha-68 at each concentration and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1662370?utm_src=pdf-body
https://www.benchchem.com/product/b1662370?utm_src=pdf-body
https://www.benchchem.com/product/b1662370?utm_src=pdf-body
https://www.benchchem.com/product/b1662370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Calcium Mobilization Assay

Caption: A stepwise workflow for assessing the antagonistic effect of Sha-68.

Protocol 2: In Vivo Locomotor Activity Assessment in
Mice
Objective: To evaluate the ability of systemically administered Sha-68 to antagonize the

hyperlocomotor effects of centrally administered NPS.

Materials:

Adult male C57BL/6 mice

Sha-68

Neuropeptide S (NPS)

Vehicle for Sha-68 (e.g., saline with a solubilizing agent)

Artificial cerebrospinal fluid (aCSF) for NPS

Open field activity chambers equipped with infrared beams

Intracerebroventricular (i.c.v.) injection cannulae and infusion pump

Intraperitoneal (i.p.) injection syringes

Procedure:

Animal Preparation: House the mice individually and allow them to acclimate to the housing

conditions for at least one week. If performing i.c.v. injections, surgically implant guide

cannulae targeting a cerebral ventricle and allow for a post-operative recovery period.

Habituation: On the day of the experiment, place the mice in the open field chambers and

allow them to habituate for at least 60 minutes.
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Drug Administration:

Administer Sha-68 (e.g., 5 or 50 mg/kg) or its vehicle via i.p. injection.

After a predetermined pretreatment time (e.g., 30 minutes), administer NPS (e.g., 1 nmol)

or aCSF via i.c.v. infusion.

Data Recording: Immediately after the i.c.v. injection, begin recording locomotor activity (e.g.,

horizontal and vertical movements) for a period of 90-120 minutes.

Data Analysis: Quantify the locomotor activity data in time bins (e.g., 5-minute intervals).

Compare the total distance traveled and other activity parameters between the different

treatment groups (Vehicle + aCSF, Vehicle + NPS, Sha-68 + NPS) using appropriate

statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Mouse Righting Reflex Assay
Objective: To assess the arousal-promoting effects of NPS and their antagonism by Sha-68.

The righting reflex is the correction of the body's orientation when it is taken out of its normal

upright position. A faster recovery from anesthesia-induced loss of this reflex indicates a state

of heightened arousal.

Materials:

Adult male mice

Sha-68

Neuropeptide S (NPS)

A short-acting anesthetic (e.g., a combination of ketamine and xylazine)

Vehicle for drugs

Administration tools (i.p. syringes, i.c.v. infusion setup)

Procedure:
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Drug Pretreatment: Administer Sha-68 or its vehicle (i.p.) followed by NPS or its vehicle

(i.c.v.) according to the desired pretreatment times.

Anesthesia Induction: At a fixed time after the final drug administration, induce anesthesia

with a dose of ketamine/xylazine sufficient to cause loss of the righting reflex.

Assessment of Righting Reflex: Immediately after the anesthetic injection, place the mouse

on its back in a clean cage.

Latency Measurement: Start a stopwatch and measure the time it takes for the mouse to

right itself (i.e., to return to a prone position with all four paws on the cage floor).

Data Analysis: Compare the latency to recover the righting reflex across the different

treatment groups. A shorter latency in the NPS-treated group compared to the control group

would indicate a pro-arousal effect. An increase in latency in the Sha-68 + NPS group

compared to the NPS alone group would demonstrate the antagonistic effect of Sha-68. Use

appropriate statistical methods for comparison.

This comprehensive guide provides the foundational knowledge and practical protocols for

utilizing Sha-68 as a tool to investigate the roles of the NPS/NPSR system in arousal and

wakefulness. Researchers are encouraged to adapt these protocols to their specific

experimental needs while adhering to ethical guidelines for animal research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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